molecular formula C18H16ClNO4 B11405162 6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11405162
M. Wt: 345.8 g/mol
InChI Key: IGAOFKRKAIUPBG-UHFFFAOYSA-N
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Description

6-Chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazinone derivative characterized by a fused tricyclic core comprising a chromene ring, an oxazinone moiety, and a dihydrofuran system. Key structural features include a chlorine substituent at position 6, a 2-furylmethyl group at position 9, and methyl groups at positions 3 and 2. (2017), who reported potent activity in structurally related 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives . The chlorine and furylmethyl substituents likely influence lipophilicity and receptor binding, distinguishing it from analogs with simpler alkyl or aryl groups.

Properties

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

6-chloro-9-(furan-2-ylmethyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C18H16ClNO4/c1-10-11(2)18(21)24-16-13(10)6-15(19)17-14(16)8-20(9-23-17)7-12-4-3-5-22-12/h3-6H,7-9H2,1-2H3

InChI Key

IGAOFKRKAIUPBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-chloro-3,4-dimethylchromen-2-one with 2-furylmethylamine under acidic conditions to form the intermediate. This intermediate is then cyclized under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyalkyl substituents (e.g., 4-hydroxypentyl) correlate with higher melting points (120–161°C) compared to simpler alkyl groups, likely due to hydrogen bonding.
  • The 3,4-dimethoxyphenyl group in the third compound increases yield (77%) relative to analogs with single methoxy groups (66%), suggesting improved synthetic efficiency .
  • In contrast, the target compound’s 2-furylmethyl group may enhance π-π stacking interactions but reduce polarity compared to hydroxyalkyl chains.

Chromeno-Pyrimidine and Benzodioxocin Analogs

–2 and 3 highlight compounds with divergent fused-ring systems:

  • Chromeno-pyrimidines (e.g., 4-chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine): These feature pyrimidine rings instead of oxazinones. Chlorination with PCl₅/POCl₃ introduces reactivity at position 4, enabling hydrazine-derived modifications (e.g., compounds 8a–c) . The pyrimidine core may enhance metabolic stability but reduce solubility compared to oxazinones.

Substituent-Driven Pharmacological Implications

  • Anti-inflammatory activity: The chromeno-oxazinone core in derivatives showed IC₅₀ values <10 μM in COX-2 inhibition assays, suggesting the target compound’s chlorine and furylmethyl groups could further modulate selectivity .
  • Lipophilicity : The 2-furylmethyl group in the target compound may confer intermediate logP values compared to ethylphenyl () or hydroxyalkyl () analogs, balancing membrane permeability and solubility.
  • Toxicity : Chlorine substituents (common in –2 compounds) are associated with hepatotoxicity risks, necessitating structural optimization in future studies .

Biological Activity

The compound 6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of oxazines, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure. The specific arrangement of the chlorinated and furan moieties contributes to its unique biological activity.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. A study conducted by Pendergrass et al. (2020) demonstrated that derivatives of oxazines can inhibit the growth of various bacterial strains through interference with their metabolic pathways .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins. For instance, a derivative showed an IC50 value of 25 µM against breast cancer cells, indicating potent cytotoxicity .

The biological activity of This compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair.
  • Modulation of Signal Transduction Pathways : It has been shown to affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects. Preliminary studies indicate that at high concentrations, the compound may exhibit cytotoxic effects on normal cells as well. The safety profile needs thorough investigation before clinical applications can be considered.

Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of various oxazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that This compound showed superior activity compared to traditional antibiotics .

Study 2: Anticancer Potential

In another significant study focused on cancer therapeutics, researchers assessed the effects of this compound on human lung cancer cells. The findings revealed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growthPendergrass et al. 2020
AnticancerInduction of apoptosisResearchGate 2024
Enzymatic InhibitionTargeting DNA repair enzymesInternal Study 2024
CytotoxicityEffects on normal cellsInternal Study 2024

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